N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)10-11-15(25-4)17(16)26-19(21)20-18(22)12-8-6-7-9-13(12)23-2/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZVNYIMEWDLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiazole ring, followed by the introduction of the ethyl and methoxy groups. The reaction conditions usually require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in biochemical assays. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzothiazolylidene Core
Nitro vs. Methoxy Substituents
Halogen and Sulfonyl Groups
Core Structure Variations
Benzothiazol-2-yl vs. Benzothiazolylidene
- N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (): Lacks the 2,3-dihydro ring and imine bond, resulting in a non-planar structure. Reduced conjugation may diminish electronic delocalization, affecting binding to aromatic-rich biological targets .
Dihydrothiazole Derivatives
Functional Group Comparisons
Carbamothioyl vs. Benzamide
- N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (): Replaces the benzamide with a carbamothioyl group.
Indenyl-Based Analogs
Structural and Physicochemical Data Table
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a compound belonging to the benzothiazole family, characterized by its unique structural features that include an ethyl group and methoxy substituents. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 306.42 g/mol
- CAS Number : 868370-31-4
Anticancer Properties
Research indicates that benzothiazole derivatives can exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways such as:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Growth Factor Signaling : Disrupting pathways that promote tumor growth.
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Antibacterial Activity : Effective against a range of bacterial strains.
- Antifungal Activity : Potential efficacy against fungal infections.
Study on Anticancer Effects
A study conducted on related benzothiazole compounds demonstrated their ability to inhibit the proliferation of human cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors (PubChem) .
Antimicrobial Testing
In vitro testing of similar benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity at relatively low concentrations (Smolecule) .
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to other benzothiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| N-(4,7-dimethoxy)-1,3-benzothiazol | Moderate | High | Known for broad-spectrum activity |
| 4-Methylthio-benzothiazole | High | Moderate | Effective against resistant strains |
| N-(3-Ethyl)-4,7-dimethoxy-benzothiazole | High | High | Potential for dual action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
